molecular formula C8H8N2O3 B1331457 Terephthalic acid hydrazide CAS No. 46206-74-0

Terephthalic acid hydrazide

Cat. No.: B1331457
CAS No.: 46206-74-0
M. Wt: 180.16 g/mol
InChI Key: MTVPAGODJIOVSB-UHFFFAOYSA-N
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Description

Terephthalic acid hydrazide is a useful research compound. Its molecular formula is C8H8N2O3 and its molecular weight is 180.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 129950. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

4-(hydrazinecarbonyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O3/c9-10-7(11)5-1-3-6(4-2-5)8(12)13/h1-4H,9H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTVPAGODJIOVSB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)NN)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70299388
Record name Terephthalic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

46206-74-0
Record name 46206-74-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=129950
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Terephthalic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70299388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(Hydrazinocarbonyl)benzoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

In 1 l of methanol was dissolved 180 g of monomethyl terephthalate, and the solution was slowly added dropwise to 500 ml of hydrazine hydrate (50%) at room temperature while stirring. After the drop-wise addition, the mixture was heat-refluxed for 5 hours while stirring. A hydrochloric acid aqueous solution was slowly added to the reaction mixture to adjust to a pH of about 1 to thereby precipitate white crystals. Two liters of water was added to the system, followed by stirring for a while. The formed crystals were collected by filtration under reduced pressure, washed twice with 200 ml of water, and dried to obtain 160 g of p-carboxybenzhydrazide (melting point: 235-236° C.).
Quantity
500 mL
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180 g
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1 L
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Synthesis routes and methods II

Procedure details

Hydrazine hydrate was added to a solution of terephthalic acid monomethyl ester (1 g, 5.5 mmol) in MeOH (10 mL) and stirring was continued for 1 hr. The reaction mixture was concentrated to afford 900 mg (90.09% Yield) of 4-hydrazinocarbonyl-benzoic acid. p-Toluene sulfonic acid (48 mg, 0.277 mmol) was added to a solution of 4-hydrazinocarbonyl-benzoic acid (500 mg, 2.77 mmol) in triethylorthoformate (7.5 mL, 44.0 mmol) and stirring was continued with heating at 100° C. for 3 hrs. The reaction mixture was diluted with water, the solid was collected to afford 200 mg (37.9% Yield) of 4-[1,3,4]oxadiazol-2-yl-benzoic acid.
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1 g
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the main applications of Terephthalic acid hydrazide in chemical synthesis?

A1: this compound serves as a versatile building block for synthesizing various heterocyclic compounds. [, , , , ] It readily reacts with different reagents like phenyl/benzyl isothiocyanates, phenyl isocyanate, and phenylphosphonic dichloride, leading to the formation of bis-thiosemicarbazides, bis-semicarbazides, and bis(1,3,4,2-oxadiazaphosphole) derivatives, respectively. [, , ] These intermediates can be further cyclized to yield valuable compounds like bis-1,2,4-triazoles, bis-1,3,4-thiadiazoles, bis-1,3,4-oxadiazoles, and triazaphosphole derivatives. [, , ]

Q2: How does the structure of this compound contribute to its application in polymer chemistry?

A2: The presence of two hydrazide groups in this compound makes it an ideal monomer for synthesizing polymers. [] These hydrazide groups can undergo condensation reactions with various difunctional monomers, such as terephthaldehyde or dichloro-s-triazine derivatives, leading to the formation of bishydrazino and bishydrazido-based polymers. [] These polymers often exhibit desirable thermal properties, making them suitable for applications like flame retardants. []

Q3: What spectroscopic techniques are commonly employed to characterize this compound and its derivatives?

A3: Researchers frequently utilize Infrared (IR) and Ultraviolet-Visible (UV) spectroscopy to characterize this compound and its derivatives. [] IR spectroscopy helps identify functional groups present in the molecule, while UV spectroscopy provides insights into the electronic transitions within the molecule, aiding in structural elucidation. []

Q4: Are there any studies focusing on the thermal properties of polymers derived from this compound?

A4: Yes, studies have investigated the thermal behavior of s-triazine bishydrazino and bishydrazido-based polymers derived from this compound. [] These polymers have shown good thermal stability and high limited oxygen index (LOI) values, indicating their potential as flame-retardant materials. [] The research also suggests that the type of substituent on the s-triazine core can influence the polymer's thermal properties. []

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